gymnochrome F

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

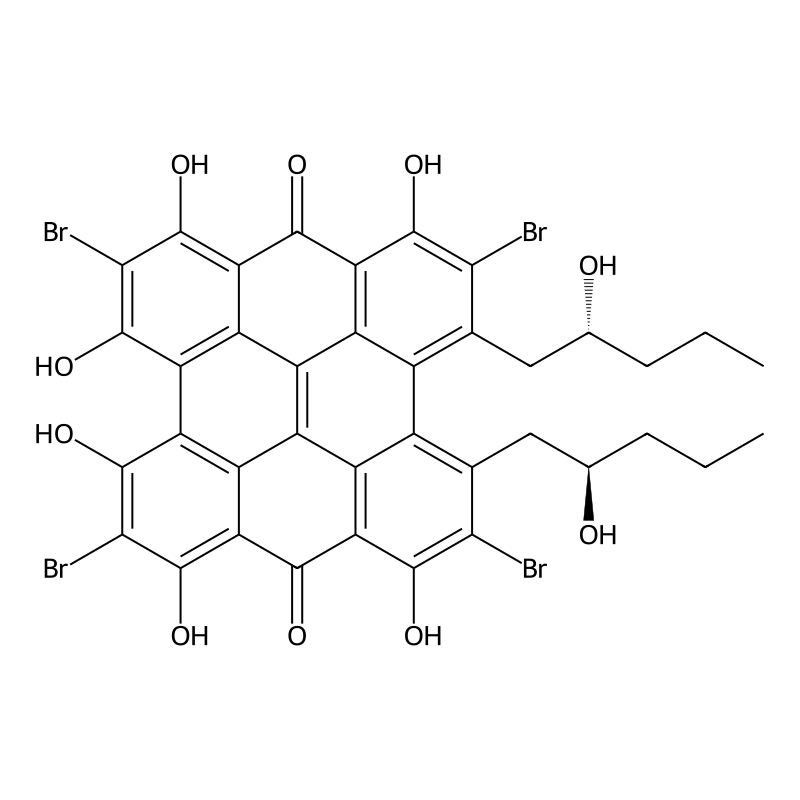

Isomeric SMILES

Gymnochrome F is a member of the phenanthroperylenequinone family, a class of natural products characterized by their unique polycyclic structure and significant biological activities. Specifically, gymnochrome F is identified as 1,6,8,10,11,13-hexahydroxy-2,5,9,12-tetrabromo-3,4-(2-hydroxypentyl)-phenanthroperylene-7,14-quinone. This compound was isolated from the marine crinoid Holopus rangii, where it was discovered alongside its analog gymnochrome E. Gymnochrome F exhibits a complex molecular structure that contributes to its diverse biological effects and potential applications in medicinal chemistry .

- Oxidation: Gymnochrome F can undergo oxidation reactions, often involving the transfer of electrons to oxidizing agents.

- Reduction: It can also be reduced to form less oxidized derivatives.

- Substitution Reactions: The presence of multiple hydroxyl and bromo groups allows for substitution reactions under appropriate conditions.

The reactivity of gymnochrome F is influenced by its functional groups and the stability of its quinone structure .

Gymnochrome F has demonstrated notable biological activities, particularly in cancer research. It acts as a moderate inhibitor of Myeloid Cell Leukemia Sequence 1 (MCL-1) binding to Bak, a pro-apoptotic protein. This inhibition suggests potential applications in cancer therapy by promoting apoptosis in cancer cells. Additionally, gymnochrome F's structural characteristics may contribute to its cytotoxic effects against various cell lines .

The synthesis of gymnochrome F primarily involves extraction from natural sources, specifically from marine organisms like Holopus rangii. The isolation process typically includes:

- Extraction: Crude extracts are obtained using solvents such as methanol.

- Fractionation: Techniques like high-performance liquid chromatography (HPLC) are employed to separate gymnochrome F from other metabolites.

- Characterization: The compound is characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure .

Gymnochrome F has several potential applications:

- Anticancer Research: Due to its inhibitory effects on MCL-1 and cytotoxic properties, gymnochrome F is being studied for its potential use in developing new anticancer therapies.

- Biological Studies: Its unique chemical properties make it a valuable tool for studying cellular mechanisms and pathways related to apoptosis and cancer progression .

Studies on gymnochrome F's interactions reveal its capacity to bind with specific proteins involved in apoptosis regulation. The compound's ability to inhibit MCL-1 binding suggests that it could disrupt survival signaling pathways in cancer cells. Further research is needed to elucidate the full spectrum of its interactions within cellular systems and its mechanism of action at the molecular level .

Gymnochrome F belongs to a broader class of phenanthroperylenequinones. Similar compounds include:

- Gymnochrome E: Shares structural similarities but exhibits different biological activities and potency levels against various targets.

- Isogymnochrome B: A known derivative with distinct properties but closely related in structure and origin.

- Emodic Acid: An anthraquinone that shows structural similarities but differs in biological activity.

Comparison TableCompound Name Structure Type Biological Activity Origin Gymnochrome F Phenanthroperylenequinone Moderate MCL-1 inhibitor Holopus rangii Gymnochrome E Phenanthroperylenequinone Cytotoxic with histone deacetylase inhibition Holopus rangii Isogymnochrome B Phenanthroperylenequinone Varies; less studied Marine organisms Emodic Acid Anthraquinone Antimicrobial; cytotoxic Various plants

| Compound Name | Structure Type | Biological Activity | Origin |

|---|---|---|---|

| Gymnochrome F | Phenanthroperylenequinone | Moderate MCL-1 inhibitor | Holopus rangii |

| Gymnochrome E | Phenanthroperylenequinone | Cytotoxic with histone deacetylase inhibition | Holopus rangii |

| Isogymnochrome B | Phenanthroperylenequinone | Varies; less studied | Marine organisms |

| Emodic Acid | Anthraquinone | Antimicrobial; cytotoxic | Various plants |

Gymnochrome F is unique due to its specific inhibitory activity against MCL-1 and its structural complexity compared to other phenanthroperylenequinones. Its distinct bromination pattern and hydroxyl substitutions contribute significantly to its biological properties and potential therapeutic applications .

Gymnochrome F (C₃₈H₂₈Br₄O₁₀) is a tetrabrominated phenanthroperylenequinone with six hydroxyl groups and two pentyl side chains. Its structure includes a polycyclic aromatic core with axial chirality, contributing to its unique stereochemical properties. The compound is part of a larger family of marine-derived quinones known for their cytotoxic and enzyme-inhibitory activities.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₂₈Br₄O₁₀ | |

| Molecular Weight | 936.2 g/mol | |

| Structural Core | Phenanthroperylenequinone | |

| Key Functional Groups | Bromine, Hydroxyl, Quinone |

Chemical Classification and Structural Family

Gymnochrome F belongs to the phenanthroperylenequinone family, characterized by a fused phenanthrene-perylene core with quinone moieties. Its classification is further defined by:

- Axial Chirality: A propeller-shaped arrangement of aromatic rings, with (P) configuration dominating in related compounds.

- Bromination: Four bromine atoms strategically positioned on the core structure, enhancing its electronic properties.

- Side Chains: Two (2R)-2-hydroxypentyl groups attached to the core, influencing solubility and bioactivity.

Structural Comparison with Analogues

Historical Context and Discovery

The gymnochrome family was first identified in the 1990s from the crinoid Gymnocrinus richeri. Gymnochrome F was later isolated in 2010 from Holopus rangii, a deep-water crinoid, alongside gymnochrome E and anthraquinone derivatives. Its discovery followed bioactivity-guided fractionation, highlighting its role in marine chemical defense mechanisms.

Marine crinoids, particularly deep-water species, serve as the exclusive natural sources for gymnochrome F and related phenanthroperylenequinone compounds [1]. Holopus rangii, a deep-water sessile crinoid species, represents the primary documented producer of gymnochrome F, with this compound being isolated from specimens collected from depths ranging between 100 and 654 meters in the tropical western Atlantic region [1] [2].

The genus Holopus belongs to the family Holopodidae within the order Cyrtocrinida, representing an evolutionary intermediate form between stalked and free-living crinoids [3]. These organisms exhibit unique morphological characteristics, lacking a complete stalk but remaining permanently cemented to hard substrates, typically rocky overhangs in deep-water environments [3] [4]. Holopus rangii demonstrates a preference for upper bathyal depths, with the holotype of the closely related Holopus mikihe being discovered at 758 meters, extending beyond the previously known depth range for tropical western Atlantic holopodid species [2].

The distribution of gymnochrome F-producing crinoids appears closely linked to specific ecological niches within deep-marine environments. These organisms thrive in areas characterized by hard substrates, reduced light penetration, and stable temperature conditions typically ranging from 4 to 8 degrees Celsius [5] [4]. The sessile nature of Holopus rangii, combined with its specialized feeding apparatus, positions these organisms as efficient filter feeders capable of capturing suspended organic particles and detrital material from the water column [3] [6].

Observations from submersible studies reveal that Holopus rangii exhibits distinctive behavioral patterns, including living inverted on rocky overhangs with arms that seldom open but form funnel-like arrays when stimulated [3]. This feeding strategy, combined with their deep-water habitat, suggests that gymnochrome F production may be linked to the organism's adaptation to resource-limited environments where defensive compounds play crucial roles in survival.

Polyketide Biosynthetic Pathways

Gymnochrome F biosynthesis follows a polyketide synthetic pathway, as evidenced by structural analysis and the co-occurrence of related anthraquinone metabolites within the same organism [1] [7]. The biosynthetic process involves the action of polyketide synthases, which are large multifunctional enzyme complexes responsible for assembling the compound's complex aromatic core structure through successive condensation reactions [8] [9].

The polyketide biosynthetic machinery in marine crinoids demonstrates unique characteristics compared to terrestrial organisms. Recent research on crinoid polyketide synthases has revealed that these enzymes, such as CrPKS from Anneissia japonica, produce 14-carbon aromatic pigment precursors through a mechanism involving ketosynthase, acyltransferase, and acyl carrier protein domains [9]. The biosynthetic process begins with the incorporation of starter units, primarily acetyl-coenzyme A or propionyl-coenzyme A, followed by successive additions of malonyl-coenzyme A building blocks [9] [10].

The formation of gymnochrome F's phenanthroperylenequinone core requires precise control of chain length determination and cyclization patterns. The ketosynthase domain plays a crucial role in controlling both the length of the polyketide chain and the selection of starter units [9]. Specific amino acid residues within the active site, particularly the GLMD motif found in crinoid polyketide synthases, distinguish these enzymes from their counterparts in other echinoderm groups and contribute to the production of longer-chain polyketides characteristic of crinoid pigments [9].

The incorporation of halogen atoms, specifically the four bromine substituents present in gymnochrome F, occurs through the action of halogenase enzymes that work in conjunction with the polyketide synthase complex [1]. These halogenation reactions typically occur during or immediately after polyketide chain assembly, requiring specific cofactors and environmental conditions that influence the extent and pattern of bromination.

Relationship to Anthraquinone Metabolites

The biosynthetic relationship between gymnochrome F and co-occurring anthraquinone metabolites provides crucial insights into the evolutionary and biochemical connections within crinoid secondary metabolism [1] [11]. Emodic acid and its brominated derivative, isolated alongside gymnochrome F from Holopus rangii, demonstrate remarkable structural similarity to the phenanthroperylenequinone core, suggesting shared biosynthetic origins [1] [11].

Anthraquinone biosynthesis in marine organisms typically follows two primary pathways: the polyketide pathway predominant in bacteria and fungi, and the combined shikimate, mevalonic acid, and 2-methyl-erythritol 4-phosphate pathways found in certain plant species [12] [13]. However, the co-occurrence of gymnochrome F with anthraquinone metabolites in crinoids suggests a convergent biosynthetic strategy that may involve hybrid pathway mechanisms.

The structural analysis of emodic acid (4,5,7-trihydroxyanthraquinone-2-carboxylic acid) and its bromo derivative reveals a direct relationship to the aromatic core found in gymnochrome F [1] [11]. This relationship implies that both compound classes may arise from common polyketide precursors, with subsequent modifications determining the final structural outcomes. The presence of similar hydroxylation patterns and the incorporation of bromine atoms in both anthraquinones and phenanthroperylenequinones support this hypothesis.

Furthermore, the biological activities exhibited by both gymnochrome F and related anthraquinones suggest functional relationships that extend beyond structural similarities. Anthraquinones from marine crinoids, such as rhodoptilometrin, demonstrate significant biological activities including wound healing promotion and oxidative phosphorylation enhancement [14] [15]. These activities, combined with the cytotoxic and protein-binding inhibition properties of gymnochrome F, indicate that both compound classes may serve complementary roles in crinoid defense and physiological regulation.

The evolutionary persistence of both phenanthroperylenequinones and anthraquinones in crinoid lineages, as demonstrated by fossil evidence dating back approximately 240 million years, underscores the fundamental importance of these biosynthetic pathways in crinoid survival and adaptation [16]. This long-term conservation suggests that the metabolic machinery producing gymnochrome F and related compounds represents a successful evolutionary strategy for deep-marine survival.

Environmental and Ecological Factors Influencing Production

The production of gymnochrome F is intricately linked to the environmental conditions and ecological pressures experienced by Holopus rangii in deep-marine habitats [5] [17]. Depth-related factors play a primary role in determining both the quantity and quality of secondary metabolite production, with the upper bathyal zone (100-1000 meters) providing optimal conditions for gymnochrome F biosynthesis.

Temperature represents a critical environmental factor influencing gymnochrome F production. The cold-water conditions typical of deep-marine environments, ranging from 4 to 8 degrees Celsius, significantly impact enzymatic activities involved in polyketide biosynthesis [5]. Lower temperatures generally reduce metabolic rates but may enhance the stability of complex secondary metabolites and influence the expression of genes encoding biosynthetic enzymes [18]. The consistent temperature regime in deep-water habitats provides stable conditions for the maintenance of specialized metabolic pathways.

Pressure conditions at the depths inhabited by Holopus rangii, ranging from 10 to 65 atmospheres, create unique biochemical environments that may influence enzyme conformation and activity [5]. High-pressure conditions can affect protein folding, membrane fluidity, and metabolic flux through biosynthetic pathways. These pressure-related effects may contribute to the unique chemical profiles observed in deep-water crinoids compared to their shallow-water relatives.

Nutrient availability and feeding ecology significantly influence gymnochrome F production patterns. Holopus rangii relies on suspension feeding, capturing detrital material and suspended organic particles from the water column [3] [6]. The oligotrophic nature of deep-water environments means that these organisms must efficiently utilize limited resources, potentially directing metabolic energy toward the production of defensive compounds like gymnochrome F during periods of nutritional stress.

The absence of light in deep-water habitats eliminates photosynthetic constraints and may influence circadian regulation of metabolic processes [5]. This constant darkness may lead to constitutive expression of genes involved in secondary metabolite biosynthesis, contrasting with the light-regulated patterns observed in shallow-water organisms.

Predation pressure, while reduced compared to shallow-water environments, remains a significant ecological factor driving gymnochrome F production [17] [19]. The evolution of increased motility among crinoids during the Mesozoic Marine Revolution was largely attributed to predation pressure, and the production of bioactive secondary metabolites like gymnochrome F likely represents an alternative defensive strategy for sessile species unable to escape through locomotion [19].

Substrate availability and attachment requirements influence the distribution and metabolic activities of Holopus rangii populations [3]. The preference for hard substrates and rocky overhangs may concentrate these organisms in specific microhabitats where environmental conditions favor gymnochrome F production. The sessile lifestyle necessitates investment in chemical defense mechanisms, as these organisms cannot relocate to avoid unfavorable conditions or threats.

Water movement and current patterns affect both feeding efficiency and the dispersal of metabolites in the surrounding environment [6]. Variable current conditions in deep-water habitats influence the delivery of nutrients and the removal of waste products, potentially affecting the metabolic balance required for optimal gymnochrome F biosynthesis.

Seasonal variations in environmental conditions, while less pronounced in deep-water habitats compared to surface waters, may still influence gymnochrome F production cycles [5]. Changes in surface productivity, temperature gradients, and current patterns can indirectly affect deep-water communities through alterations in food supply and environmental stability.

The geographic distribution of gymnochrome F-producing populations appears limited to specific regions of the tropical western Atlantic, suggesting that oceanographic conditions in these areas provide particularly favorable environments for Holopus rangii and related species [2]. Regional differences in water mass characteristics, including temperature, salinity, and nutrient profiles, may influence the evolutionary development and maintenance of gymnochrome F biosynthetic capabilities.